molecular formula C12H16BrNO B1412237 4-(3-Bromo-5-methylbenzyl)morpholine CAS No. 1704073-29-9

4-(3-Bromo-5-methylbenzyl)morpholine

Cat. No.: B1412237
CAS No.: 1704073-29-9
M. Wt: 270.17 g/mol
InChI Key: IMBCPPOKJQXRGV-UHFFFAOYSA-N
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Description

“4-(3-Bromo-5-methylbenzyl)morpholine” is a chemical compound with the CAS Number: 1704073-29-9 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H16BrNO . Its molecular weight is 270.17 .

Scientific Research Applications

Biological Activity :Compounds involving morpholine rings, such as 4-(2-Aminoethyl) morpholine derivatives, are synthesized and studied for their broad spectrum of biological activities. Some of these derivatives have shown significant antibacterial activity against various bacterial strains, indicating the potential use of these compounds in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2016).

Antioxidant and Radical Scavenging Activity

Natural Sources and Derivatives :Bromophenols, often associated with compounds like 4-(3-Bromo-5-methylbenzyl)morpholine, isolated from sources such as the red algae Rhodomela confervoides, have been identified as potent antioxidants. These compounds exhibit significant scavenging activity against radicals like DPPH and ABTS, underscoring their potential use in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Synthetic Antioxidants :Synthetic pathways to create derivatives of morpholine and other compounds have been explored, with a focus on their antioxidant properties. For instance, synthesis routes aiming to enhance the radical scavenging activities and the total reducing power of these compounds are being studied, highlighting their potential use in creating effective antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Pharmaceutical Applications

Drug Development and Biological Studies :The morpholine derivatives are key in the development of new therapeutic agents. Research indicates their significant roles in creating drugs with antimicrobial, antifungal, and possibly antitumor activities. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, explored for its potential in synthesizing potent antimicrobials, is an example of the compound's application in pharmaceutical research (Kumar, Sadashiva, & Rangappa, 2007).

Safety and Hazards

The safety data sheet for “4-(3-Bromo-5-methylbenzyl)morpholine” suggests that it should be handled with care. Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

4-[(3-bromo-5-methylphenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10-6-11(8-12(13)7-10)9-14-2-4-15-5-3-14/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBCPPOKJQXRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244666
Record name Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-29-9
Record name Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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